N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide
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Overview
Description
N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide is a complex organic compound known for its unique structural properties. This compound features a naphthalene ring attached to a tricyclo[3.2.1.02,4]octane core, with a carboxamide functional group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the tricyclo[3.2.1.02,4]octane core, followed by the introduction of the naphthalene ring through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group via an amidation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-naphthalen-1-ylphenazine-1-carboxamide: Shares a similar naphthalene ring structure but differs in the core structure and functional groups.
N-naphthalen-1-ylbicyclo[2.2.1]heptane-3-carboxamide: Similar in having a naphthalene ring and carboxamide group but differs in the bicyclic core structure.
Uniqueness
N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide is unique due to its tricyclic core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-naphthalen-1-yltricyclo[3.2.1.02,4]octane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(18-16-12-8-9-13(10-12)17(16)18)20-15-7-3-5-11-4-1-2-6-14(11)15/h1-7,12-13,16-18H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGRXOPFMOJEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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